

Application Notes and Protocols: Evaluation of DBPR108 using a DPP-4 Activity Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inactivating these incretins, DPP-4 attenuates insulin secretion and contributes to hyperglycemia. Consequently, inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.[2][3]

DBPR108 (Prusogliptin) is a novel, potent, and selective DPP-4 inhibitor.[1][2][4][5] This document provides a detailed protocol for the in vitro evaluation of **DBPR108**'s inhibitory activity on DPP-4 using a fluorometric activity assay. The assay is based on the cleavage of a synthetic substrate, H-Gly-Pro-AMC, by DPP-4, which releases the fluorescent 7-Amino-4-Methyl Coumarin (AMC).[3][6][7][8] The increase in fluorescence is directly proportional to DPP-4 activity, and the reduction in fluorescence in the presence of an inhibitor can be used to quantify its potency.

Principle of the Assay

The DPP-4 activity assay is a fluorescence-based method for measuring the enzymatic activity of DPP-4.[7][9] The enzyme specifically cleaves the non-fluorescent substrate H-Gly-Pro-AMC between the Proline and AMC moieties. This cleavage releases the highly fluorescent AMC



molecule, which can be detected by a fluorescence microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[6][10] The inhibitory effect of compounds like **DBPR108** is determined by measuring the decrease in DPP-4 activity in their presence.

Materials and Reagents

Reagent	Supplier	Catalog Number	Storage
Human Recombinant DPP-4	BPS Bioscience	80040	-80°C
DPP-4 Assay Buffer	AMSBIO 80300		-20°C
H-Gly-Pro-AMC (DPP-4 Substrate)	Sigma-Aldrich	MAK088B	-20°C
AMC (7-Amino-4- Methyl Coumarin) Standard	AMSBIO	-	-20°C
DBPR108	Synthesized/Sourced	synthesized/Sourced -	
Sitagliptin (Positive Control Inhibitor)	Sigma-Aldrich	MAK088E	-20°C
DMSO (Dimethyl Sulfoxide)	Sigma-Aldrich	D2650	Room Temperature
Black, low-binding 96- well microtiter plate	NUNC	79685	Room Temperature

Experimental ProtocolsReagent Preparation

- DPP-4 Assay Buffer: Thaw at room temperature before use.
- Human Recombinant DPP-4 Enzyme: Thaw on ice. Immediately before use, dilute the enzyme to the desired concentration (e.g., 0.1 ng/μL) with cold DPP-4 Assay Buffer.[10]



Keep the diluted enzyme on ice. Optimal concentration may need to be determined empirically.

- DPP-4 Substrate (H-Gly-Pro-AMC): Thaw and dilute the stock solution (e.g., 0.5 mM) with DPP-4 Assay Buffer to the desired final concentration (e.g., 100 μM).[10]
- AMC Standard: Prepare a stock solution of 1 mM AMC in DMSO. From this, create a series
 of dilutions in DPP-4 Assay Buffer (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25, 50 μM) to generate a
 standard curve.[10]
- DBPR108 and Sitagliptin: Prepare stock solutions (e.g., 10 mM) in DMSO. Create a series of dilutions in DPP-4 Assay Buffer to achieve the desired final concentrations for the inhibition assay.

DPP-4 Activity Assay and DBPR108 Evaluation

The following procedure is designed for a 96-well plate format.

- Standard Curve: Add 50 μ L of each AMC standard dilution in duplicate to the 96-well plate. Add 50 μ L of DPP-4 Assay Buffer to each well.
- Assay Wells:
 - 100% Activity Control: Add 50 μL of DPP-4 Assay Buffer.
 - Inhibitor Wells (DBPR108): Add 50 μL of the diluted DBPR108 solutions at various concentrations.
 - Positive Control Inhibitor (Sitagliptin): Add 50 μL of the diluted Sitagliptin solutions.
 - Blank (No Enzyme): Add 100 μL of DPP-4 Assay Buffer.
- $\bullet\,$ Enzyme Addition: Add 25 μL of the diluted DPP-4 enzyme solution to all wells except the Blank wells.
- Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C.[6]
- Reaction Initiation: Add 25 μL of the diluted DPP-4 substrate solution to all wells.



 Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.[6][11]

Data Presentation and Analysis

AMC Standard Curve

AMC Concentration (μM)	Fluorescence (RFU) - Replicate 1	Fluorescence (RFU) - Replicate 2	Mean Fluorescence (RFU)
0			
1.56	-		
3.12			
6.25	-		
12.5	-		
25	-		
50	-		

Plot the mean fluorescence values against the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the concentration of product formed.

DBPR108 Inhibition Data



DBPR108 Concentration (nM)	Initial Rate (RFU/min) - Replicate 1	Initial Rate (RFU/min) - Replicate 2	Mean Initial Rate (RFU/min)	% Inhibition
0 (Control)	0	_		
1				
5	_			
10	_			
20	_			
50	_			
100	_			
500	_			

Calculation of % Inhibition and IC50

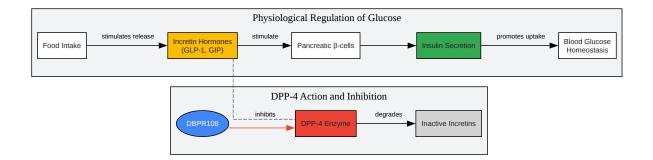
The rate of the reaction is determined from the linear phase of the kinetic read.

- Calculate the percentage of inhibition for each concentration of DBPR108: % Inhibition = [1 (Rate with Inhibitor / Rate of Control)] * 100
- Determine the IC50 value: The half-maximal inhibitory concentration (IC50) is determined by plotting the % inhibition against the logarithm of the DBPR108 concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). DBPR108 has demonstrated a potent in vitro IC50 value of approximately 15 nM for DPP-4 inhibition.[1]

Visualizations

DPP-4 Signaling Pathway and Inhibition by DBPR108



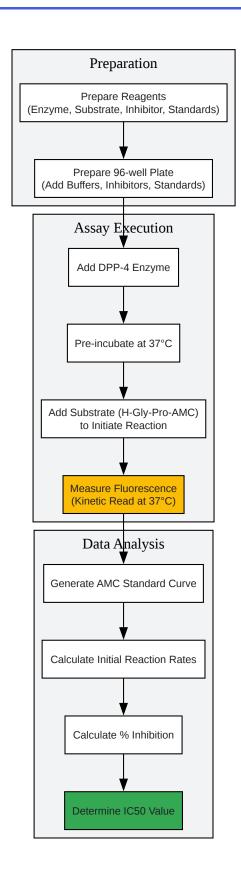


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Caption: Mechanism of DPP-4 action and its inhibition by DBPR108.

Experimental Workflow for DPP-4 Activity Assay





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Caption: Workflow for the fluorometric DPP-4 activity assay.



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